![molecular formula C9H12BBrO2 B1373825 2-Bromo-4-isopropylphenylboronic acid CAS No. 2096338-86-0](/img/structure/B1373825.png)
2-Bromo-4-isopropylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of research. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly utilized in diverse areas of research. One of the key areas is their utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . Boronic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Separation Technologies
Boronic acids have been used in separation technologies . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Cross-Coupling Reactions
Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Catalysis
Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in catalysis . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Polymer or Optoelectronics Materials
Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Future Directions
Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly being used in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of 2-Bromo-4-isopropylphenylboronic acid could be in these areas.
properties
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIZUUXYLXRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230645 | |
Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropylphenylboronic acid | |
CAS RN |
2096338-86-0 | |
Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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